Isoquinolin-3-ylboronic acid
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Overview
Description
Isoquinolin-3-ylboronic acid is an organoboron compound that features a boronic acid group attached to the isoquinoline ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of isoquinoline derivatives using boron reagents under palladium-catalyzed conditions. For instance, the reaction of isoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These typically involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-3-ylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: The major products are alcohols or ketones.
Substitution: The products vary based on the substituents introduced.
Scientific Research Applications
Isoquinolin-3-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which isoquinolin-3-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, boronic acids can interact with active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in reactivity but lacks the isoquinoline ring, making it less versatile in certain synthetic applications.
Pyridin-3-ylboronic Acid: Contains a pyridine ring instead of an isoquinoline ring, offering different electronic properties and reactivity.
Naphthalen-2-ylboronic Acid: Features a naphthalene ring, providing different steric and electronic characteristics.
Uniqueness: Isoquinolin-3-ylboronic acid is unique due to its isoquinoline ring, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
isoquinolin-3-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRIWMHMMZTRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=N1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738997 |
Source
|
Record name | Isoquinolin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219080-59-7 |
Source
|
Record name | Isoquinolin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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